molecular formula C11H11ClF2O2S B14037465 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14037465
M. Wt: 280.72 g/mol
InChI Key: CPQDEJSNLHSTND-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It features a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps One common method starts with the preparation of the phenyl ring substituted with difluoromethoxy and methylthio groups This can be achieved through electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-methoxy-2-methylthio)phenyl)propan-2-one: Similar structure but lacks the difluoromethoxy group.

    1-Chloro-1-(4-(difluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the methylthio group.

    1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)ethanone: Similar structure but has an ethanone backbone instead of propan-2-one.

Uniqueness

1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and methylthio groups on the phenyl ring, along with the chloro group and propan-2-one backbone

Properties

Molecular Formula

C11H11ClF2O2S

Molecular Weight

280.72 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-4-3-7(16-11(13)14)5-9(8)17-2/h3-5,10-11H,1-2H3

InChI Key

CPQDEJSNLHSTND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC)Cl

Origin of Product

United States

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